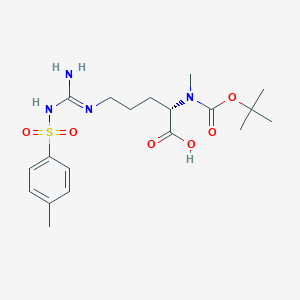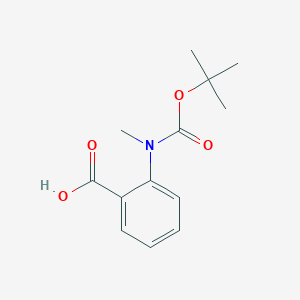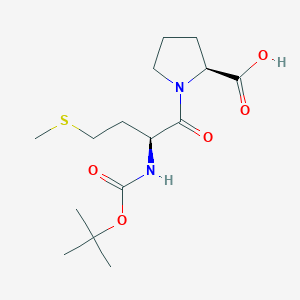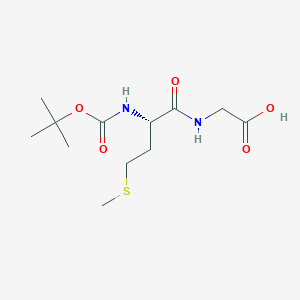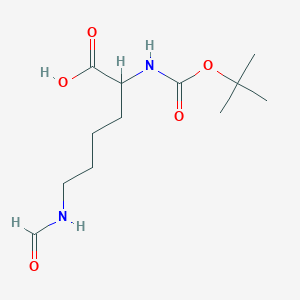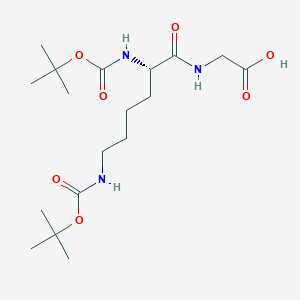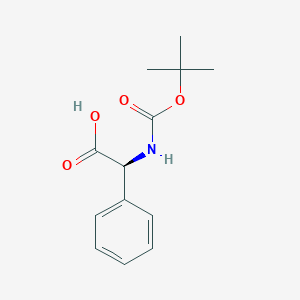
Boc-Phg-OH
説明
“Boc-Phg-OH” is a derivative of the amino acid glycine . It is also known as Boc-L-α-phenylglycine . The compound has a molecular weight of 251.28 g/mol and its linear formula is C6H5CH(COOH)NHCOOC(CH3)3 .
Synthesis Analysis
The synthesis of Boc-Phg-OH is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of Boc-Phg-OH is represented by the Hill Formula: C₁₃H₁₇NO₄ . The InChI key for Boc-Phg-OH is HOBFSNNENNQQIU-JTQLQIEISA-N .Chemical Reactions Analysis
The Boc group in Boc-Phg-OH is stable towards most nucleophiles and bases . This makes it suitable for use in reactions such as Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
Boc-Phg-OH is a solid substance with a melting point of 88 - 91 °C . It has an optical activity of [α]20/D +144±2°, c = 1% in ethanol .科学的研究の応用
Self-Assembled Nanostructures : Boc-Phg-OH, as part of the diphenylalanine (Phe-Phe) motif, is crucial in the development of self-assembled nanostructures. These structures are significant in biomaterial chemistry, sensors, and bioelectronics. Studies have shown that altering the functional C-terminus conjugated substituents on Boc-Phe-Phe affects its self-assembly process, leading to the generation of nano-vesicles with potential applications in drug delivery and diagnostics (Datta, Tiwari, & Ganesh, 2018).
Molecularly Imprinted Polymers (MIPs) : Boc-Phg-OH has been used as a template in the creation of MIPs, which are highly selective materials used in sensors and separation technologies. The specific sorption and molecular recognition capabilities of these polymers are influenced by the structure of the N-terminal blocking group, as seen in studies involving Boc-Phg-OH and its analogues (Li et al., 2008).
Photocatalysis : In the field of photocatalysis, modifications to materials like (BiO)2CO3 (BOC) have been investigated to enhance their performance in environmental applications, such as water treatment and air purification. The research into modifying these materials for better photocatalytic efficiency can be indirectly linked to the broader understanding of organic compounds like Boc-Phg-OH in influencing material properties (Ni et al., 2016).
Organic Synthesis and Drug Design : Boc-Phg-OH is instrumental in peptide synthesis and drug design, particularly in protecting amino acid side chains during synthesis. Its stability and ease of removal make it an important tool in the synthesis of complex molecules, including therapeutic peptides and proteins (Sun et al., 2011).
Cancer Research : Compounds derived from Boc-Phg-OH, like triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine (Boc-Orn-OH), have shown potential in inducing apoptosis in cancer cells. This highlights its relevance in the development of novel anticancer drugs (Girasolo et al., 2017).
Environmental Applications : The degradation of pollutants, such as in the treatment of acid mine drainage with basic oxygen furnace slag, can be influenced by the presence of organic compounds like Boc-Phg-OH. Understanding the interactions of these compounds with environmental treatment processes is crucial for optimizing pollutant removal and resource recovery (Masindi et al., 2018).
作用機序
Target of Action
Boc-Phg-OH, also known as N-Boc-L-phenylglycine, is a derivative of the amino acid glycine . It is used in organic synthesis, particularly in the synthesis of peptide compounds . The primary targets of Boc-Phg-OH are the amino groups in peptide chains, which it interacts with during the synthesis process .
Mode of Action
Boc-Phg-OH contains a tert-butoxycarbonyl (Boc) group, which is used to protect the reactivity of the amino group during peptide synthesis . This protection is crucial for preventing unwanted side reactions and ensuring the correct sequence of amino acids in the peptide chain. The Boc group can be removed under acidic conditions, restoring the reactivity of the amino group and allowing it to participate in subsequent reactions .
Biochemical Pathways
The exact biochemical pathways affected by Boc-Phg-OH depend on the specific peptide being synthesized. By protecting the amino group during synthesis, Boc-Phg-OH helps ensure that peptide bonds form correctly, leading to the production of the desired peptide sequence .
Pharmacokinetics
Its metabolism would involve the removal of the Boc group and possibly further breakdown of the phenylglycine component .
Result of Action
The primary result of Boc-Phg-OH’s action is the successful synthesis of peptide compounds with the correct amino acid sequence . This is crucial for the function of these peptides, as even a single error in the sequence can significantly alter a peptide’s properties and biological activity.
Action Environment
The action of Boc-Phg-OH is influenced by various environmental factors. For instance, the presence of acid is necessary for the removal of the Boc group . Additionally, the reaction conditions, including temperature and solvent, can affect the efficiency of peptide synthesis. Boc-Phg-OH is a white crystalline solid that is soluble in some organic solvents, such as dimethylformamide (DMF) and dichloromethane . It should be stored away from oxidizing agents and strong acids, and handled in a well-ventilated laboratory environment .
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBFSNNENNQQIU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451804 | |
| Record name | Boc-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Phg-OH | |
CAS RN |
2900-27-8 | |
| Record name | Boc-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Boc-L-Phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




